

# Determining Enzyme Kinetics with AMP-PNP: Application Notes and Protocols

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## Compound of Interest

Compound Name: AMP-PNP

Cat. No.: B156828

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## Introduction

Adenosine 5'-( $\beta,\gamma$ -imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes. In **AMP-PNP**, an imido group (-NH-) replaces the cleavable  $\beta$ - $\gamma$  phosphoanhydride oxygen, rendering the terminal phosphate bond resistant to enzymatic hydrolysis. This property allows researchers to investigate the kinetics and mechanics of enzymes such as kinases, ATPases, motor proteins, and DNA helicases by trapping them in an ATP-bound state. As a competitive inhibitor of ATP, **AMP-PNP** binds to the enzyme's active site, enabling the determination of key kinetic parameters and the elucidation of enzymatic mechanisms.<sup>[1]</sup> These application notes provide detailed protocols for utilizing **AMP-PNP** in enzyme kinetic studies, with a focus on ATPases and kinases.

## Principle of Action

**AMP-PNP** competitively inhibits ATP-dependent enzymes by binding to the ATP binding pocket. Because it cannot be hydrolyzed, the enzyme remains "frozen" in a pre-hydrolysis or substrate-bound conformation. This allows for the study of substrate binding and the conformational changes that precede catalysis without the complication of product formation. The inhibitory effect of **AMP-PNP** can be quantified by determining its inhibition constant ( $K_i$ ), which provides a measure of its binding affinity for the enzyme.

## Applications in Enzyme Kinetics

The use of **AMP-PNP** is widespread in various biochemical and biophysical applications:

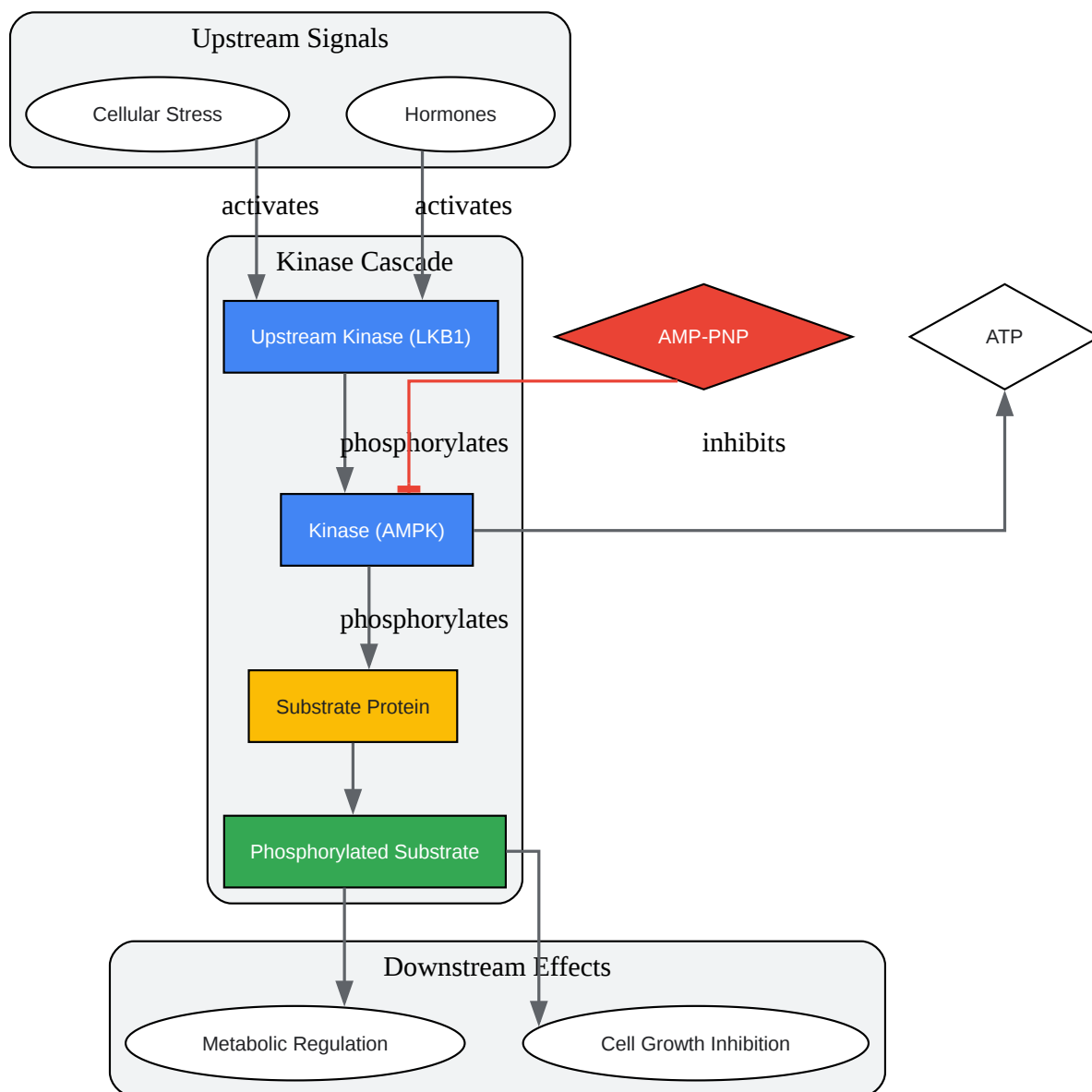
- **Enzyme Inhibition Studies:** To determine the inhibition constant ( $K_i$ ) and understand the competitive binding dynamics against the natural substrate, ATP.
- **Binding Affinity Assays:** To measure the dissociation constant ( $K_d$ ) and quantify the affinity of an enzyme for the ATP-bound state.
- **Structural Biology:** To stabilize and trap ATP-dependent enzymes in a pre-hydrolysis conformation, facilitating structure determination by X-ray crystallography or cryo-electron microscopy.
- **Mechanistic Studies:** To dissect individual steps of the enzymatic cycle, such as substrate binding and conformational changes, by preventing ATP hydrolysis.

## Data Presentation: Quantitative Analysis of AMP-PNP Inhibition

The following table summarizes kinetic constants for several ATP-dependent enzymes in the presence of ATP and **AMP-PNP**. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, ion concentrations).

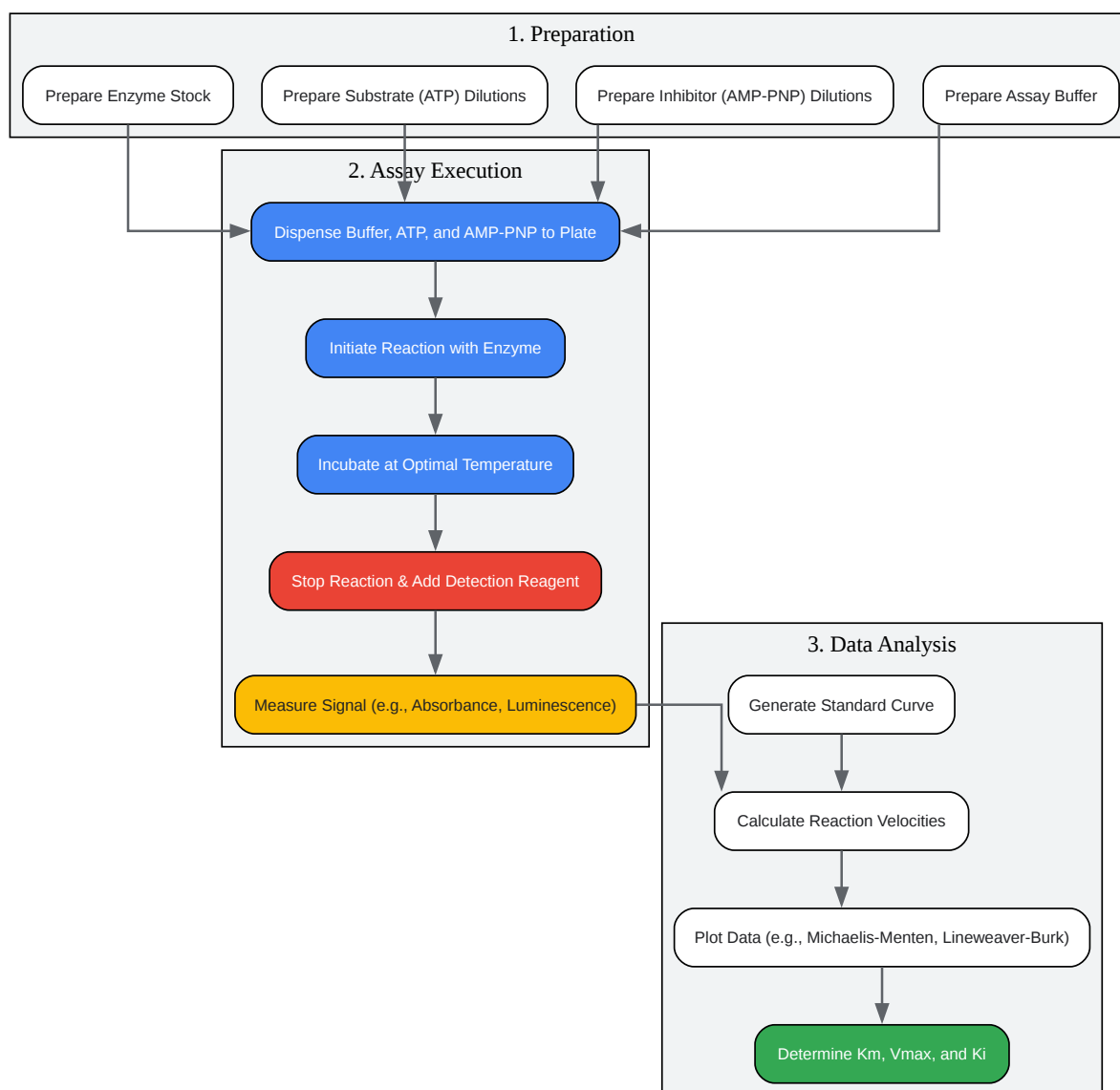
Enzyme Family	Specific Enzyme	Organism/Source	ATP $K_m$ ( $\mu M$ )	AMP-PNP $K_i$ ( $\mu M$ )	Assay Method
Motor Protein	Kinesin-1 (conventional)	Drosophila	~60	Varies with experimental setup	Motility Assay
Motor Protein	Myosin V	Chicken	~15	Not Reported	Steady-State ATPase
ATPase	Na <sup>+</sup> /K <sup>+</sup> -ATPase	Swine	~479	Not Reported as direct $K_i$ , but is a potent inhibitor	Microcalorimetry
DNA Helicase	Rep helicase	E. coli	2.05 - 2.7	Not Reported as direct $K_i$	Steady-State ATPase
Protein Kinase	cAMP-dependent Protein Kinase (PKA)	Bovine Heart	~5	Not Reported as direct $K_i$	ATPase Assay

## Mandatory Visualizations



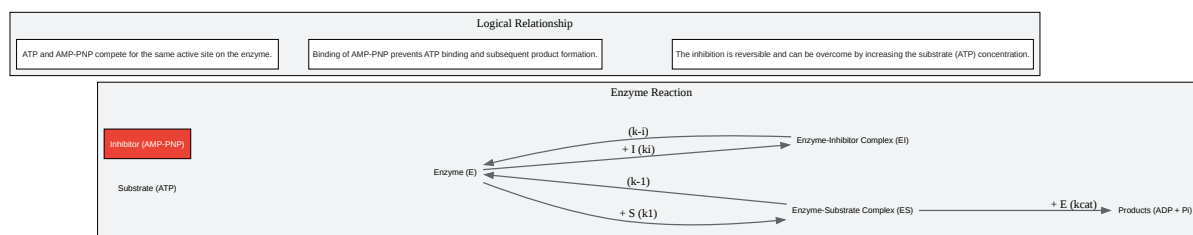
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Caption: A generic kinase signaling pathway inhibited by **AMP-PNP**.



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Caption: Experimental workflow for determining enzyme kinetics with **AMP-PNP**.



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Caption: Logical relationship of competitive inhibition by **AMP-PNP**.

## Experimental Protocols

### Protocol 1: Determining the $K_i$ of **AMP-PNP** for an ATPase using the Malachite Green Assay

This protocol describes a colorimetric, endpoint assay to determine the inhibition constant ( $K_i$ ) of **AMP-PNP** for a generic ATPase. The assay measures the amount of inorganic phosphate ( $P_i$ ) released from ATP hydrolysis.

Materials:

- Purified ATPase enzyme of known concentration
- ATP stock solution (e.g., 100 mM)
- **AMP-PNP** stock solution (e.g., 100 mM)

- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl<sub>2</sub>)
- Malachite Green Reagent
- Phosphate Standard (e.g., KH<sub>2</sub>PO<sub>4</sub>)
- 96-well microplate
- Microplate reader

#### Procedure:

- Phosphate Standard Curve:
  - Prepare a series of known concentrations of the phosphate standard in the Assay Buffer.
  - Add the Malachite Green Reagent to each standard.
  - Incubate according to the manufacturer's instructions and measure the absorbance at the recommended wavelength (typically ~620-650 nm).
  - Plot absorbance versus phosphate concentration to generate a standard curve.
- Enzyme Titration:
  - Determine the optimal enzyme concentration by testing a range of concentrations with a saturating amount of ATP (e.g., 1 mM).
  - Choose a concentration that results in a signal within the linear range of the phosphate standard curve after a fixed incubation time (e.g., 20-30 minutes).
- Inhibition Assay:
  - Prepare a matrix of reactions in a 96-well plate. Each well will contain a fixed concentration of the enzyme and varying concentrations of ATP and **AMP-PNP**. It is recommended to test at least 6-8 concentrations of ATP bracketing the expected K<sub>m</sub> and 6-8 concentrations of **AMP-PNP**.

- To each well, add the Assay Buffer, the appropriate volume of ATP stock, and the appropriate volume of **AMP-PNP** stock.
- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding the optimized concentration of the ATPase enzyme to all wells.
- Incubate for the pre-determined time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding the Malachite Green Reagent, which is acidic and will denature the enzyme.
- Allow color to develop and measure the absorbance.

#### Data Analysis:

- Convert the absorbance readings to the concentration of  $P_i$  produced using the phosphate standard curve.
- Calculate the initial reaction velocity ( $v$ ) for each combination of ATP and **AMP-PNP** concentrations.
- Plot the data using a Lineweaver-Burk plot ( $1/v$  versus  $1/[ATP]$ ) for each concentration of **AMP-PNP**.
- The resulting plot should show a series of lines that intersect on the y-axis, which is characteristic of competitive inhibition.
- Determine the apparent  $K_m$  ( $K_{m,app}$ ) from the x-intercept of each line ( $-1/K_{m,app}$ ).
- To determine the  $K_i$ , create a secondary plot of  $K_{m,app}$  versus the concentration of **AMP-PNP**. The x-intercept of this plot will be  $-K_i$ .

## Protocol 2: Determining the $K_i$ of AMP-PNP for a Protein Kinase using a Luminescence-Based Assay



This protocol describes a method to determine the  $K_i$  of **AMP-PNP** for a protein kinase using a commercially available luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

#### Materials:

- Purified protein kinase of known concentration
- Specific peptide or protein substrate for the kinase
- ATP stock solution (e.g., 10 mM)
- **AMP-PNP** stock solution (e.g., 100 mM)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well microplate
- Luminometer

#### Procedure:

- ATP Standard Curve:
  - Prepare a series of known ATP concentrations in the Kinase Assay Buffer.
  - Add the Luminescent Kinase Assay Reagent to each standard.
  - Incubate for 10 minutes at room temperature and measure the luminescence.
  - Plot luminescence versus ATP concentration.
- Enzyme and Substrate Titration:
  - Determine the optimal enzyme and substrate concentrations that result in approximately 10-50% ATP depletion within a reasonable timeframe (e.g., 30-60 minutes).

- Inhibition Assay:
  - Set up a matrix of reactions in the microplate with varying concentrations of ATP and **AMP-PNP**.
  - To each well, add the Kinase Assay Buffer, the optimal concentration of the substrate, the appropriate ATP concentration, and the desired **AMP-PNP** concentration.
  - Initiate the kinase reaction by adding the optimized concentration of the kinase.
  - Incubate the plate at the optimal temperature for the desired time.
  - Add an equal volume of the Luminescent Kinase Assay Reagent to each well to stop the reaction and generate the luminescent signal.
  - Incubate for 10 minutes at room temperature to allow the signal to stabilize.
  - Measure the luminescence.

#### Data Analysis:

- Use the ATP standard curve to determine the amount of ATP consumed in each reaction.
- Calculate the initial reaction velocity for each condition.
- Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or non-linear regression) to determine the  $K_m$  for ATP and the  $K_i$  for **AMP-PNP**, as described in Protocol 1. The Cheng-Prusoff equation can also be used to calculate  $K_i$  from the  $IC_{50}$  values obtained at different ATP concentrations:  $IC_{50} = K_i (1 + [ATP]/K_m)$ .<sup>[2]</sup>

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## References

- 1. AMP-PNP Adenylyl-imidodiphosphate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
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